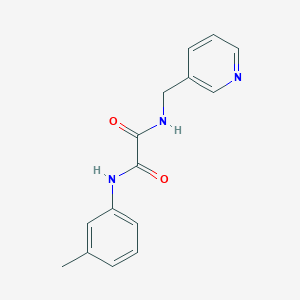
ATX inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATX inhibitor 1 is a potent Autotaxin (ATX) inhibitor with IC50 values of 1.23 nM for FS-3 and 2.18 nM for bis-pNPP . ATX is the only enzyme of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP2) family with lysophospholipase D (lysoPLD) activity, which is mainly responsible for the hydrolysis of extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) .
Synthesis Analysis
The synthesis of ATX inhibitor 1 involves the design and development of novel steroid-derived analogues targeting the bimetallic catalytic site . The docking pose of HA-155 with ATX showed that this compound is engaged in interactions with Thr210 residue, while the 4-fluorobenzyl moiety reaches deep in the hydrophobic pocket of the enzyme .Molecular Structure Analysis
The molecular structure of ATX inhibitor 1 is represented by the formula C21H23Cl2N2O6P . The structure of ATX inhibitors has made rapid progress in structural diversity and design over the past 20 years .Chemical Reactions Analysis
ATX inhibitor 1 works by inhibiting the activity of ATX, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) . This inhibition disrupts the signaling pathway associated with metabolic and inflammatory disorders .Physical And Chemical Properties Analysis
ATX inhibitor 1 is a solid substance with a molecular weight of 501.30 . It is soluble in DMSO at concentrations greater than 100 mg/mL .Wissenschaftliche Forschungsanwendungen
Autotaxin Inhibitor in Cancer and Metastatic Diseases
ATX inhibitors, including ATX inhibitor 1, have shown significant potential in the pathogenesis of various diseases, particularly in cancer and metastatic diseases. Autotaxin (ATX) plays a critical role in the progression of several types of cancer due to its involvement in chronic inflammation, liver toxicity, fibrotic diseases, and thrombosis. The ATX-LPA signaling pathway is a key target for therapeutic interventions, with the first ATX inhibitor demonstrating promising results in clinical trials against idiopathic pulmonary fibrosis, highlighting its potential in drug discovery efforts (Matralis, Afantitis, & Aidinis, 2018).
Design and Synthesis of ATX Inhibitors
Research has also focused on the design and synthesis of novel ATX inhibitors. A study involving the synthesis of 2,4-dihydropyrano[2,3-c]pyrazole derivatives provided insights into the development of small-molecule ATX inhibitors targeting the hydrophobic pocket of ATX rather than the active site. This approach is significant in creating effective inhibitors that can potentially treat tumors with elevated ATX-LPA signaling (Pantsar et al., 2017).
ATX Inhibitors in Melanoma Treatment
Another notable application of ATX inhibitors is in the treatment of malignant melanoma. Research has identified small-molecule inhibitors of ATX that significantly suppress melanoma cell migration and invasion. These findings suggest that targeting ATX is a viable approach for designing chemotherapeutic agents against malignant melanoma (Saunders et al., 2008).
Exploration of Novel ATX Inhibitor Scaffolds
The search for novel scaffolds for ATX inhibitors is an ongoing area of research. Studies have explored different chemical structures, leading to the discovery of new ATX inhibitor scaffolds. This research is crucial for expanding the range of potential therapeutic agents and for understanding the roles of ATX in vitro and in vivo (Kawaguchi et al., 2013).
Wirkmechanismus
The mechanism of action of ATX inhibitor 1 involves the inhibition of ATX, which disrupts the production of LPA, a bioactive phospholipid that can induce various responses such as cell proliferation, migration, and cytokine production . This disruption has a positive effect on the treatment of related diseases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidine-4-carbonyl]amino]phenyl]methylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N2O6P/c22-17-9-15(10-18(23)11-17)12-31-21(27)25-7-5-16(6-8-25)20(26)24-19-3-1-14(2-4-19)13-32(28,29)30/h1-4,9-11,16H,5-8,12-13H2,(H,24,26)(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVYGWNDHLPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)CP(=O)(O)O)C(=O)OCC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ATX inhibitor 1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]prop-2-enamide](/img/structure/B2931849.png)
![Methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B2931851.png)
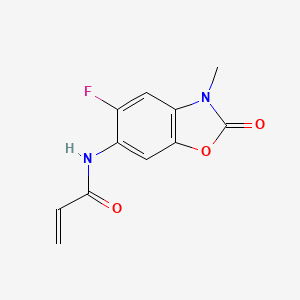
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)

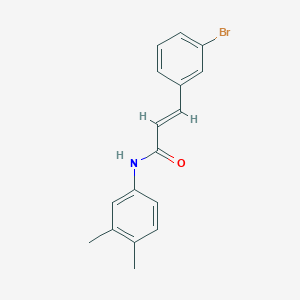

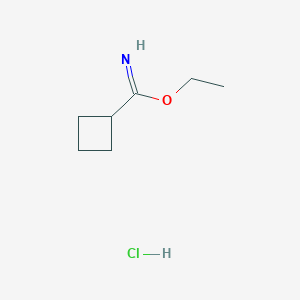
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)
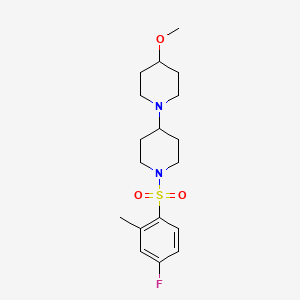
![1-Cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2931868.png)
![2-({4-benzyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2931869.png)
